N'-[4-(4-Chlorobenzoyl)phenyl]-N,N-dimethylurea
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Overview
Description
N’-[4-(4-Chlorobenzoyl)phenyl]-N,N-dimethylurea is an organic compound characterized by its unique structure, which includes a chlorobenzoyl group attached to a phenyl ring, further connected to a dimethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(4-Chlorobenzoyl)phenyl]-N,N-dimethylurea typically involves the reaction of 4-chlorobenzoyl chloride with N,N-dimethylurea in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, often at room temperature, to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-[4-(4-Chlorobenzoyl)phenyl]-N,N-dimethylurea may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N’-[4-(4-Chlorobenzoyl)phenyl]-N,N-dimethylurea can undergo various chemical reactions, including:
Substitution Reactions: The chlorobenzoyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the urea moiety can yield amines and carbon dioxide.
Scientific Research Applications
N’-[4-(4-Chlorobenzoyl)phenyl]-N,N-dimethylurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[4-(4-Chlorobenzoyl)phenyl]-N,N-dimethylurea involves its interaction with specific molecular targets. The chlorobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The dimethylurea moiety can also contribute to the compound’s overall activity by stabilizing the interaction with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(4-{4-[(4-chlorobenzoyl)amino]benzyl}phenyl)benzamide
- 4-Chloro-N-(4-{4-[(4-chlorobenzoyl)amino]phenoxy}phenyl)benzamide
- 2-Chloro-N-(4-{4-[(2-chlorobenzoyl)amino]phenoxy}phenyl)benzamide
Uniqueness
N’-[4-(4-Chlorobenzoyl)phenyl]-N,N-dimethylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61706-08-9 |
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Molecular Formula |
C16H15ClN2O2 |
Molecular Weight |
302.75 g/mol |
IUPAC Name |
3-[4-(4-chlorobenzoyl)phenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C16H15ClN2O2/c1-19(2)16(21)18-14-9-5-12(6-10-14)15(20)11-3-7-13(17)8-4-11/h3-10H,1-2H3,(H,18,21) |
InChI Key |
PHIQWRMYHKZDLS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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